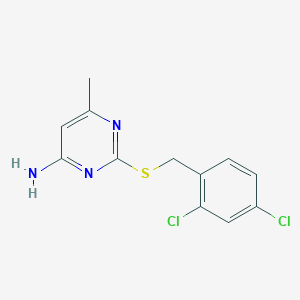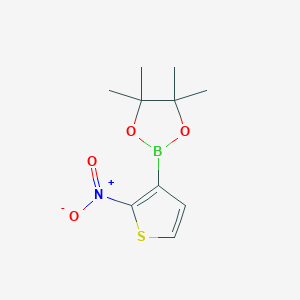
4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boronate ester group. This compound is of interest due to its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the nitrothiophene moiety adds to its versatility, making it useful in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane typically involves the reaction of 2-nitrothiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the process. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for larger batch sizes. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
Hydrolysis: The boronate ester can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium catalysts: Used in cross-coupling reactions.
Reducing agents: Such as hydrogen gas or sodium borohydride for reduction reactions.
Bases: Such as potassium carbonate or sodium hydroxide for facilitating reactions.
Major Products
Amino derivatives: Formed through the reduction of the nitro group.
Coupled products: Formed through Suzuki-Miyaura cross-coupling reactions.
科学的研究の応用
4,4,5,5-Tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane has several applications in scientific research:
- **Industry
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of fluorescent probes for biological imaging due to the presence of the nitrothiophene moiety.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
特性
分子式 |
C10H14BNO4S |
|---|---|
分子量 |
255.10 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(2-nitrothiophen-3-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H14BNO4S/c1-9(2)10(3,4)16-11(15-9)7-5-6-17-8(7)12(13)14/h5-6H,1-4H3 |
InChIキー |
IUYGQVZIHSQZLI-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


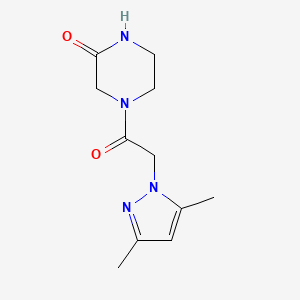
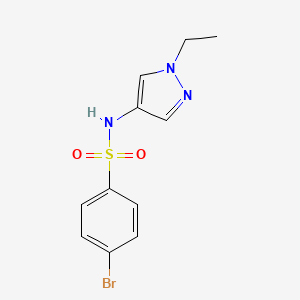
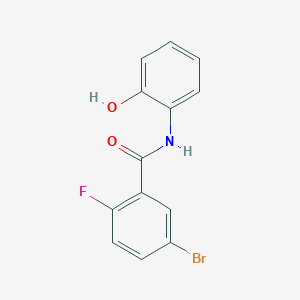
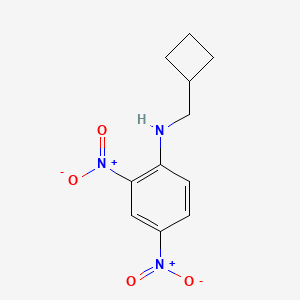
![N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfanyl]propanamide](/img/structure/B14911899.png)
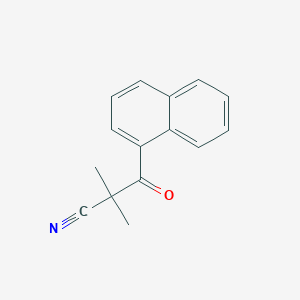
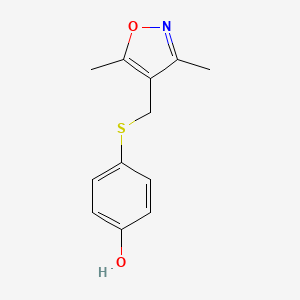


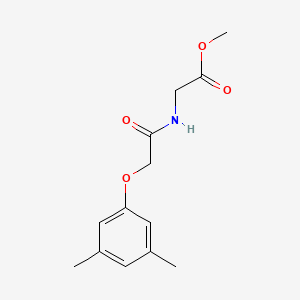


![3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one](/img/structure/B14911958.png)
